molecular formula C16H18ClN5O2S B11106666 (3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide

(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide

Cat. No.: B11106666
M. Wt: 379.9 g/mol
InChI Key: LCWODFMUVPVFBR-ZVBGSRNCSA-N
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Description

3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a complex organic compound that features a thiazole ring, an amide group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the amide group, and finally, the chlorinated aromatic ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions to achieve maximum efficiency and cost-effectiveness. The use of green chemistry principles, such as electrosynthesis, can also be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring and amide group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(E)-2-[2-(2-AMINO-1,3-THIAZOL-4-YL)ACETYL]HYDRAZONO}-N~1~-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is unique due to its combination of a thiazole ring, an amide group, and a chlorinated aromatic ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H18ClN5O2S

Molecular Weight

379.9 g/mol

IUPAC Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-(3-chloro-2-methylphenyl)butanamide

InChI

InChI=1S/C16H18ClN5O2S/c1-9(21-22-15(24)7-11-8-25-16(18)19-11)6-14(23)20-13-5-3-4-12(17)10(13)2/h3-5,8H,6-7H2,1-2H3,(H2,18,19)(H,20,23)(H,22,24)/b21-9+

InChI Key

LCWODFMUVPVFBR-ZVBGSRNCSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)CC2=CSC(=N2)N)/C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)CC2=CSC(=N2)N)C

Origin of Product

United States

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